molecular formula C21H16BrN3O2 B11552086 N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11552086
M. Wt: 422.3 g/mol
InChI Key: GTWZVDJASVCHJC-OEAKJJBVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation reaction between 4-bromobenzohydrazide and 3-bromobenzaldehyde in the presence of a solvent such as methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to enzyme inhibition or disruption of cellular processes . The compound’s hydrazone linkage and bromophenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of the bromophenyl group, which enhances its reactivity and binding properties. This makes it particularly effective in forming stable metal complexes and exhibiting biological activity .

Properties

Molecular Formula

C21H16BrN3O2

Molecular Weight

422.3 g/mol

IUPAC Name

4-benzamido-N-[(E)-(3-bromophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16BrN3O2/c22-18-8-4-5-15(13-18)14-23-25-21(27)17-9-11-19(12-10-17)24-20(26)16-6-2-1-3-7-16/h1-14H,(H,24,26)(H,25,27)/b23-14+

InChI Key

GTWZVDJASVCHJC-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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